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molecular formula C6H5NOS B8715787 Hydroxy-thiophen-3-yl-acetonitrile

Hydroxy-thiophen-3-yl-acetonitrile

Cat. No. B8715787
M. Wt: 139.18 g/mol
InChI Key: VQBQLZSERGUMHI-UHFFFAOYSA-N
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Patent
US08673905B2

Procedure details

To a stirred suspension of KCN (18.6 g, 286 mmol) in methanol (100 mL) was added thiophene-3-carbaldehyde (20 mL, 178 mmol) at 0° C. under nitrogen atmosphere. Then acetic acid (4.4 mL) was added dropwise at 0° C. After 30 minutes, the mixture was warmed to 15° C. and stirred for 20 hours. NaHCO3 (15 g) was added. The mixture was concentrated and extracted with ethyl acetate (200 mL). The organic mixture was washed with water (3×25 mL), brine (25 mL), dried over anhydrous sodium sulfate and concentrated to dryness. The residue was purified by column chromatography (ethyl acetate:petroleum ether, 1:10) to afford hydroxy-thiophen-3-yl-acetonitrile. (Yield 15 g, 60%). LC-MS: [M+Na]+ 162.
Name
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[S:4]1[CH:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5]1.C(O)(=O)C.C([O-])(O)=O.[Na+]>CO>[OH:10][CH:9]([C:6]1[CH:7]=[CH:8][S:4][CH:5]=1)[C:1]#[N:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S1C=C(C=C1)C=O
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The organic mixture was washed with water (3×25 mL), brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (ethyl acetate:petroleum ether, 1:10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C#N)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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